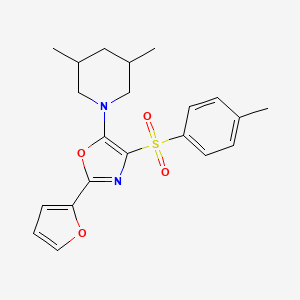

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole

Descripción

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted with a 3,5-dimethylpiperidine group at position 5, a furan-2-yl moiety at position 2, and a tosyl (p-toluenesulfonyl) group at position 2.

Propiedades

IUPAC Name |

5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)27-19(22-20)18-5-4-10-26-18/h4-10,15-16H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVGAHJLDCFNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H24N2O4S

- Molecular Weight : 400.49 g/mol

- CAS Number : 862793-58-6

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4S |

| Molecular Weight | 400.49 g/mol |

| CAS Number | 862793-58-6 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that the compound exhibited significant toxicity towards colon cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole on DLD-1 human colon cancer cells, the compound was shown to induce apoptosis effectively. The MTT assay results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in DNA replication and repair. Topoisomerase enzymes are critical targets for many anticancer drugs, and preliminary data suggest that this compound may inhibit topoisomerase I activity.

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties revealed that 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole can effectively inhibit topoisomerase I and II activities. This inhibition was assessed using agarose gel electrophoresis techniques with plasmid DNA (pBR322), demonstrating a clear dose-dependent response.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways by inhibiting NF-kB activation.

- Antimicrobial Activity : Preliminary tests suggest potential antimicrobial properties against various bacterial strains.

Comparación Con Compuestos Similares

Core Heterocycle and Substituent Analysis

The oxazole core distinguishes the target compound from analogs like thiazolyl hydrazones () and ranitidine derivatives (). Key structural differences include:

Key Observations :

- Oxazole vs. Thiazole: The oxazole’s oxygen atom (vs.

- Tosyl Group : Unlike nitro or chlorophenyl groups in thiazolyl hydrazones, the tosyl moiety may enhance metabolic stability or solubility .

- 3,5-Dimethylpiperidine: This substituent provides steric bulk compared to the dimethylamino group in ranitidine analogs, possibly affecting pharmacokinetics (e.g., blood-brain barrier penetration) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.